1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one is an organic compound with the molecular formula C10H11FOS. This compound is characterized by the presence of a fluoro group and a methylthio group attached to a phenyl ring, along with a propanone moiety. It is used in various chemical and industrial applications due to its unique chemical properties .
Vorbereitungsmethoden
The synthesis of 1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one can be achieved through several synthetic routes. One common method involves the reaction of 4-fluoro-2-(methylthio)benzaldehyde with a suitable reagent to introduce the propanone group. The reaction conditions typically involve the use of a base and a solvent such as ethanol or methanol. Industrial production methods may involve more scalable processes, including catalytic reactions and optimized reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Addition: The compound can participate in addition reactions with nucleophiles, forming various adducts depending on the reagents used
Wissenschaftliche Forschungsanwendungen
1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Wirkmechanismus
The mechanism of action of 1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one involves its interaction with various molecular targets. The fluoro and methylthio groups can influence the compound’s reactivity and binding affinity to specific enzymes or receptors. The propanone moiety can undergo nucleophilic addition reactions, forming covalent bonds with target molecules. These interactions can modulate biological pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
1-(4-Fluoro-2-(methylthio)phenyl)propan-1-one can be compared with similar compounds such as:
1-(4-Fluoro-2-hydroxyphenyl)propan-1-one: This compound has a hydroxy group instead of a methylthio group, which can significantly alter its chemical reactivity and biological activity.
2-Methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one: This compound contains a morpholine ring, which can enhance its solubility and interaction with biological targets.
2-methyl-4’-(methylthio)-2-Morpholinopropiophenone: Similar to the previous compound, this one also contains a morpholine ring and is used in photoinitiation processes.
These comparisons highlight the unique properties of this compound, particularly its combination of fluoro and methylthio groups, which contribute to its distinct chemical and biological activities.
Eigenschaften
Molekularformel |
C10H11FOS |
---|---|
Molekulargewicht |
198.26 g/mol |
IUPAC-Name |
1-(4-fluoro-2-methylsulfanylphenyl)propan-1-one |
InChI |
InChI=1S/C10H11FOS/c1-3-9(12)8-5-4-7(11)6-10(8)13-2/h4-6H,3H2,1-2H3 |
InChI-Schlüssel |
CSXCIBFGIDYQGL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(=O)C1=C(C=C(C=C1)F)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.